Product packaging for Nexeridine hydrochloride(Cat. No.:CAS No. 53716-47-5)

Nexeridine hydrochloride

Número de catálogo: B1624818
Número CAS: 53716-47-5
Peso molecular: 339.9 g/mol
Clave InChI: UCPLBINOMYVRHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Modern Medicinal Chemistry and Pharmaceutical Research

The investigation of compounds like Nexeridine (B1624246) hydrochloride is a cornerstone of medicinal chemistry. The primary goal of such research is to establish a clear understanding of structure-activity relationships (SAR), which dictates how the molecular structure of a compound influences its pharmacological effects. By synthesizing and evaluating a series of related molecules, chemists and pharmacologists can identify the key structural features responsible for desired therapeutic actions and those that contribute to unwanted side effects.

The development of synthetic opioids has been driven by the desire to replicate the potent analgesic effects of morphine while minimizing its undesirable properties, such as respiratory depression, tolerance, and addiction potential. The 4-phenylpiperidine (B165713) scaffold, a core component of the pethidine family of analgesics, has been a particularly fruitful area of exploration for medicinal chemists. hmong.in.th Modifications to this core structure can significantly alter a compound's potency, duration of action, and receptor selectivity.

Historical Trajectories of Related Chemical Entities in Drug Discovery

The story of Nexeridine hydrochloride is intrinsically linked to the historical development of synthetic opioids, which began in earnest in the late 1930s. The synthesis of pethidine in 1938 by Otto Eisleb was a landmark achievement, as it was the first fully synthetic opioid and demonstrated that potent analgesic activity was not exclusive to the complex morphinan (B1239233) scaffold of opium alkaloids. osmarks.net This discovery opened the floodgates for the development of a vast number of synthetic analgesics.

In the decades that followed, researchers systematically modified the pethidine structure, leading to the discovery of numerous analogues with varying pharmacological profiles. One notable example is alphaprodine, a more potent and faster-acting analgesic than pethidine, which was synthesized in the 1940s. The exploration of different ester and N-methyl substitutions on the 4-phenylpiperidine ring became a common strategy in the quest for improved analgesics.

The research that led to the synthesis of this compound in 1975 can be seen as a continuation of this trajectory. Its structure, which incorporates a more complex side chain on the piperidine (B6355638) ring, reflects the ongoing efforts to fine-tune the interaction of these molecules with opioid receptors to achieve a more desirable pharmacological profile.

Detailed Research Findings

While specific quantitative data from the 1975 assays of this compound are not widely available in published literature, its structural similarity to pethidine and other µ-opioid agonists allows for informed inferences about its expected pharmacological properties. As an opioid analgesic, this compound would have been designed to primarily act as an agonist at the µ-opioid receptor, the main target for most opioid painkillers.

The research and development process for a compound like this compound in that era would have involved a battery of in vitro and in vivo assays to characterize its pharmacological profile. These would have included:

Receptor Binding Assays: To determine the affinity of the compound for various opioid receptor subtypes (µ, δ, and κ). A high affinity for the µ-opioid receptor would have been the desired outcome.

In Vivo Analgesic Activity Tests: Animal models, such as the hot-plate test or tail-flick test, would have been used to assess the compound's ability to alleviate pain and to determine its potency (often expressed as an ED50 value) relative to standard opioids like morphine or pethidine.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of Nexeridine and its hydrochloride salt.

PropertyValue
IUPAC Name [1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate (B1210297);hydrochloride
Molecular Formula C₁₉H₃₀ClNO₂
Molecular Weight 339.9 g/mol
CAS Number 53716-47-5
Chemical Structure A phenylpiperidine derivative
Active Isomer (1R,2S)-1-[(2R)-1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate

Data sourced from PubChem and other chemical databases. wikipedia.org

Comparative Analysis with Related Compounds

To understand the potential place of this compound within the broader landscape of opioid analgesics, it is useful to compare its structural class with that of established drugs like pethidine and alphaprodine.

CompoundCore StructureKey Structural FeaturesRelative Potency (approximate)
Pethidine 4-PhenylpiperidineN-methyl group, ethyl ester at the 4-position1x (Reference)
Alphaprodine 4-PhenylpiperidineN,3-dimethyl groups, propionate (B1217596) ester at the 4-position2-3x Pethidine
Nexeridine PhenylcyclohexylN-dimethylaminopropyl group, acetate ester on the cyclohexyl ringData not publicly available

This table provides a simplified comparison for illustrative purposes.

The structural divergence of Nexeridine from the classic 4-phenylpiperidine core, while still retaining key pharmacophoric elements, underscores the exploratory nature of analgesic research during that period.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30ClNO2 B1624818 Nexeridine hydrochloride CAS No. 53716-47-5

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

53716-47-5

Fórmula molecular

C19H30ClNO2

Peso molecular

339.9 g/mol

Nombre IUPAC

methyl 1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H29NO2.ClH/c1-15(14-20(2)3)19(18(21)22-4)13-9-8-12-17(19)16-10-6-5-7-11-16;/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3;1H

Clave InChI

UCPLBINOMYVRHO-UHFFFAOYSA-N

SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C.Cl

SMILES canónico

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)C(=O)OC.Cl

Origen del producto

United States

Synthetic Pathways and Derivatization Strategies of Nexeridine Hydrochloride

Established Synthetic Methodologies and Their Mechanistic Underpinnings

The synthesis of Nexeridine (B1624246) hydrochloride, a 1-(1-(dimethylamino)propan-2-yl)-2-phenylcyclohexyl acetate (B1210297), involves the creation of a substituted cyclohexane (B81311) core. Established methods for analogous 1-arylcyclohexylamines provide a foundational understanding of the likely synthetic pathways. A common approach involves the use of a Grignard reaction, a powerful tool for forming carbon-carbon bonds.

A plausible established synthesis for the core structure of Nexeridine would likely begin with the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a cyclohexanone (B45756) derivative. Specifically, for Nexeridine, the synthesis would likely start with the reaction of phenylmagnesium bromide with 2-(dimethylamino)propan-1-one to form the tertiary alcohol, 1-(1-(dimethylamino)propan-2-yl)cyclohexan-1-ol. This intermediate can then undergo further reactions.

Alternatively, a key intermediate, 1-phenylcyclohexylamine (B1663984), can be synthesized through various routes. One such method involves the reaction of phenylcyclohexene with hydrogen cyanide in a strongly acidic medium to yield a formamide, which is then hydrolyzed to the primary amine. Another approach is the reaction of cyclohexanone with an amine, such as ethylamine, to form an enamine, which can then be reacted with a phenyl lithium reagent.

The synthesis of related 1-phenylcyclohexylamine derivatives has been explored extensively. For instance, N-substituted 1-phenylcyclohexylamines can be prepared by reacting 1-phenylcyclohexylamine with the appropriate reagents. A general method involves the reaction of an arylmagnesium bromide with a 1-dialkylaminocyclohexanecarbonitrile. mdma.ch

The final step in the synthesis of Nexeridine would be the acetylation of the hydroxyl group of the 1-(1-(dimethylamino)propan-2-yl)-2-phenylcyclohexanol intermediate to form the acetate ester. This is a standard esterification reaction, often carried out using acetyl chloride or acetic anhydride, sometimes in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org

Table 1: Key Reactions in the Established Synthesis of Phenylcyclohexylamine Analogs

Reaction Type Reactants Product Reference
Grignard Reaction Phenylmagnesium bromide, Cyclohexanone 1-Phenylcyclohexanol chemicalbook.com
Reductive Amination Cyclohexanone, Amine Substituted Cyclohexylamine (B46788) acs.org
Ritter Reaction Phenylcyclohexene, Hydrogen cyanide 1-Phenylcyclohexylamine (via formamide) acs.org
Acetylation Alcohol, Acetyl chloride/Acetic anhydride Acetate ester semanticscholar.org

Novel and Emerging Synthetic Routes for Analog Generation

The development of novel synthetic routes is crucial for generating a diverse range of analogs for SAR studies. Recent advancements in organic synthesis offer new strategies for the construction of substituted cyclohexylamine derivatives.

One emerging area is the use of photoredox catalysis to enable previously inaccessible cycloaddition reactions. For example, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. rsc.orgnih.gov While not a direct synthesis of Nexeridine, this methodology provides a novel disconnection for creating complex cyclohexylamine scaffolds that could be adapted for analog synthesis.

Another innovative approach involves cascade reactions. A Brønsted acid-catalyzed and substrate-mediated triple organocatalytic cascade reaction has been reported for the synthesis of trans-3-substituted cyclohexylamines. researchgate.net Such cascade reactions offer the advantage of building molecular complexity in a single pot, which is efficient for creating libraries of analogs.

The synthesis of bridged 2-phenylcyclohexylamines as potential analgesics has also been explored, demonstrating the generation of conformationally constrained analogs. jst.go.jp These rigid structures can provide valuable insights into the bioactive conformation of the pharmacophore.

Chemoenzymatic and Biocatalytic Approaches in Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic synthetic methods. These approaches leverage the high stereoselectivity of enzymes to produce chiral molecules.

For the synthesis of chiral cyclohexylamine derivatives, amine transaminases (ATAs) are powerful biocatalysts. uni-greifswald.deacs.org ATAs can be used for the asymmetric synthesis of chiral amines from prochiral ketones. A potential chemoenzymatic route to an enantiomerically pure precursor of Nexeridine could involve the enzymatic resolution of a racemic intermediate or the asymmetric amination of a ketone precursor. The asymmetric synthesis of 3-substituted cyclohexylamine derivatives has been achieved using a three-step biocatalytic route starting from prochiral diketones, involving a C-C hydrolase, a lipase (B570770) for esterification, and a transaminase for the final amination. researchgate.net

Lipases are also widely used for the kinetic resolution of racemic alcohols and their esters. For instance, lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexanol and its chloroacetate (B1199739) ester has been demonstrated to produce both enantiomers with high enantiomeric excess. orgsyn.org This method could be applied to resolve a racemic alcohol intermediate in the synthesis of Nexeridine.

The broader field of opioid synthesis is also seeing an increase in biocatalytic methods. Engineered biocatalytic routes are being developed for the production of semisynthetic opiate drugs from natural precursors, offering an alternative to traditional chemical processes. nih.gov While Nexeridine is a fully synthetic opioid, the principles of using enzymes for specific transformations, such as hydroxylation or demethylation, could be applied to the synthesis of novel analogs. nih.govacs.org

Table 2: Biocatalytic Approaches for the Synthesis of Chiral Intermediates

Enzyme Class Transformation Substrate Type Product Feature Reference
Amine Transaminase Asymmetric amination Prochiral ketone Chiral amine uni-greifswald.deacs.org
Lipase Kinetic resolution Racemic alcohol/ester Enantiopure alcohol/ester orgsyn.org
C-C Hydrolase Stereoselective hydrolysis Prochiral diketone Chiral keto acid researchgate.net

Directed Chemical Modifications and Derivatization for Structure-Activity Probing

The exploration of structure-activity relationships (SAR) is fundamental to drug discovery, guiding the optimization of lead compounds to enhance potency and reduce side effects. For Nexeridine and its analogs, derivatization strategies would focus on modifying specific parts of the molecule to understand their contribution to biological activity.

The arylcyclohexylamine scaffold offers several points for modification. The phenyl group can be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements of the receptor interaction. The cyclohexane ring can be modified to alter its conformation and lipophilicity. The amine substituent is a critical determinant of pharmacological activity in many opioids and can be varied in terms of its size and basicity. Finally, the acetate ester can be replaced with other ester groups or different functional groups to investigate their role in binding and metabolism.

SAR studies of the broader class of arylcyclohexylamines have shown that the nature of the substitution on the aryl ring and the amine can dramatically alter the pharmacological profile, leading to compounds with varying degrees of NMDA receptor antagonism, dopamine (B1211576) reuptake inhibition, and µ-opioid receptor agonism. wikipedia.org For example, the presence of an oxygen function on the cyclohexane ring can produce compounds that are narcotic opioids. umich.edu

In the context of fentanyl analogs, another class of synthetic opioids, extensive SAR studies have revealed that small modifications to the piperidine (B6355638) ring can significantly impact analgesic potency and duration of action. nih.gov These principles of systematic structural modification can be applied to the Nexeridine scaffold to develop a comprehensive understanding of its SAR.

Table 3: Potential Derivatization Sites on the Nexeridine Scaffold for SAR Studies

Molecular Moiety Potential Modifications
Phenyl Ring Substitution with halogens, alkyl, alkoxy, nitro groups
Cyclohexane Ring Introduction of additional substituents, conformational locking
Amino Group Variation of alkyl substituents (e.g., methyl, ethyl), incorporation into a heterocyclic ring
Acetate Ester Variation of the acyl group (e.g., propionate (B1217596), benzoate), replacement with other functional groups (e.g., ether, amide)

Table 4: Compound Names Mentioned in the Article

Compound Name
Nexeridine hydrochloride
Phenylmagnesium bromide
2-(Dimethylamino)propan-1-one
1-(1-(Dimethylamino)propan-2-yl)cyclohexan-1-ol
1-Phenylcyclohexylamine
Acetyl chloride
Acetic anhydride
4-Dimethylaminopyridine (DMAP)
Fentanyl

Molecular Pharmacology and Biochemical Modulatory Mechanisms of Nexeridine Hydrochloride Excluding Clinical Studies

Ligand-Receptor Interaction Dynamics

The interaction of a ligand, such as nexeridine (B1624246) hydrochloride, with its target receptors is fundamental to its pharmacological effect. A series of in vitro assays are employed to quantify the dynamics of this interaction.

Quantitative Receptor Binding Assays (e.g., Saturation, Homologous, Heterologous Displacement)

Quantitative receptor binding assays are crucial for determining the affinity of a ligand for its receptor and the density of these receptors in a given tissue or cell preparation. d-nb.info

Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. d-nb.info The amount of bound ligand is then measured. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. d-nb.info The resulting data can be used to calculate the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which represents the receptor density. d-nb.info

Homologous Displacement Assays: In these assays, a fixed concentration of a radiolabeled ligand is competed for binding with increasing concentrations of the same, but unlabeled, ligand. d-nb.info This allows for the determination of the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand), from which the Ki (inhibitory constant) can be calculated, providing another measure of affinity.

Heterologous Displacement Assays: Similar to homologous displacement, this type of assay uses an unlabeled ligand that is different from the radiolabeled ligand to compete for binding. This is particularly useful for determining the affinity of a novel unlabeled compound, such as nexeridine hydrochloride, for a receptor where a well-characterized radioligand is available. nih.gov

Data Table: Hypothetical Saturation Binding Parameters

Due to the lack of publicly available data for this compound, the following table is a hypothetical representation of data that would be generated from saturation binding assays.

Radioligand Receptor Tissue/Cell Preparation Kd (nM) Bmax (fmol/mg protein)
[³H]-Nexeridine Mu-opioid Rat brain membranes Data not available Data not available
[³H]-Nexeridine Delta-opioid CHO cells expressing receptor Data not available Data not available

Radioligand Binding Displacement Studies

Radioligand binding displacement studies are a cornerstone for characterizing the interaction of an unlabeled drug, like this compound, with its target receptor. nih.gov In these experiments, a constant concentration of a radioligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured. The data are typically plotted as the percentage of specific binding versus the concentration of the unlabeled compound, which allows for the determination of the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. nih.gov The Ki value represents the affinity of the unlabeled compound for the receptor.

Data Table: Hypothetical Ki Values from Radioligand Displacement Studies

No published radioligand displacement studies for this compound are available. The table below is a hypothetical example.

Unlabeled Ligand Radioligand Receptor Ki (nM)
This compound [³H]-DAMGO Mu-opioid Data not available
This compound [³H]-Naltrindole Delta-opioid Data not available

Functional Receptor Activation/Antagonism Assays (In Vitro Cell-Based Systems)

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). pacificbiolabs.com These assays are typically conducted in cell lines that have been engineered to express the receptor of interest. pacificbiolabs.com Receptor activation often leads to a measurable downstream cellular event, such as a change in the concentration of a second messenger (e.g., cAMP, calcium) or the recruitment of intracellular proteins like β-arrestin. nih.govelifesciences.org

Agonist Activity: To assess agonist activity, cells are incubated with increasing concentrations of the test compound, and the functional response is measured. The data are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist) can be determined. elifesciences.org

Antagonist Activity: To determine if a compound is an antagonist, its ability to inhibit the functional response produced by a known agonist is measured. The IC50 of the antagonist can be determined, and from this, the Kb (the equilibrium dissociation constant of the antagonist) can be calculated. nih.gov

Allosteric Modulation Studies

Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. elifesciences.org This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. elifesciences.org Studies to identify allosteric modulation often involve examining the effect of the test compound on the binding and/or functional response of an orthosteric ligand. For example, a PAM would be expected to increase the affinity (decrease the Kd) or increase the efficacy (increase the Emax) of an orthosteric agonist. elifesciences.org

Receptor Selectivity Profiling

Most drugs have the potential to bind to multiple receptors. Receptor selectivity profiling is the process of testing a compound against a panel of different receptors to determine its binding affinity for each. 182.160.97 This is a critical step in drug development to understand the potential for off-target effects. A compound with high selectivity for its intended target over other receptors is generally preferred. This is typically done using a series of radioligand displacement assays for a wide range of receptors.

Enzyme Kinetics and Inhibitory Mechanisms

In addition to interacting with receptors, some drugs can exert their effects by inhibiting enzymes. Enzyme kinetic studies are performed to characterize this inhibition. mdpi.com

The initial velocity of the enzyme-catalyzed reaction is measured at various substrate concentrations in the absence and presence of different concentrations of the inhibitor. By plotting the data in various ways (e.g., Lineweaver-Burk plot), the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined, along with the Ki value, which quantifies the inhibitor's potency. mdpi.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km of the substrate but does not affect the Vmax. mdpi.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. This decreases the Vmax but does not affect the Km. mdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the Km. mdpi.com

Insufficient Information Available to Generate a Detailed Scientific Article on the Molecular Pharmacology of this compound

A thorough investigation into the molecular pharmacology and biochemical modulatory mechanisms of this compound reveals a significant lack of publicly available scientific literature and data required to construct a detailed article based on the provided outline. While the existence of this compound as a chemical compound is confirmed, specific preclinical research detailing its interactions with biological systems at the molecular level is not accessible through the performed searches. 182.160.97fda.govgoogleapis.com

The user's request specified a comprehensive article structured around the molecular pharmacology of this compound, with a deep dive into its enzyme inhibition characteristics, kinetic parameters, and its effects on ion channels, transporters, and intracellular signaling pathways. This level of detail necessitates access to primary research studies, such as in vitro mechanistic assays and preclinical validation reports.

The performed searches did not yield any specific studies that have characterized this compound in the context of the requested outline. For instance, no information was found regarding the types of enzyme inhibition (competitive, uncompetitive, etc.) it may exhibit, nor were any kinetic parameters like K_i, IC_50, k_on, or k_off rates associated with this compound discovered. kegg.jpd-nb.infobgc.ac.innih.govnih.govnih.govlibretexts.orgexcelleratebio.commdpi.combiorxiv.orgenzyme-modifier.ch Similarly, there is a lack of data on its potential modulatory properties on ion channels, its interaction with neurotransmitter transporters like the dopamine (B1211576) and norepinephrine (B1679862) transporters, or its ability to perturb intracellular signaling pathways. nih.govwikipedia.orgnih.govelifesciences.orgcpn.or.krpharmacologyeducation.orgfrontiersin.orgplos.orgguidetopharmacology.orgnih.govnih.gov

Furthermore, the process of molecular target identification and preclinical validation is a critical component of drug discovery that involves extensive experimental work to confirm the interaction of a compound with its biological target. drugtargetreview.comnih.govcausaly.comaxxam.comtno.nl No such validation studies for this compound were found in the public domain.

Without access to dedicated scientific research on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the specific and technical requirements of the user's outline. The creation of data tables and the discussion of detailed research findings are contingent on the existence of such data. Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” with the provided structure and content inclusions cannot be fulfilled at this time due to the absence of the necessary foundational research information.

Structure Activity Relationship Sar and Computational Chemistry Approaches for Nexeridine Hydrochloride

Elucidation of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) for the 4-phenylpiperidine (B165713) class of opioids, to which nexeridine (B1624246) hydrochloride belongs, has been a subject of study to understand how different parts of the molecule contribute to its analgesic function. nih.govnih.gov For these compounds, the core piperidine (B6355638) ring, the substituents at the 4-position, and the group attached to the piperidine nitrogen are all critical for activity. nih.govmdpi.com

The general SAR for 4-phenylpiperidine derivatives indicates that the phenyl group at the 4-position is crucial for binding to the opioid receptor. The ester group also at the 4-position, as seen in nexeridine, significantly influences the compound's potency. Modifications to this ester group can lead to substantial changes in analgesic activity. uno.edu

The N-substituent on the piperidine ring also plays a vital role. In nexeridine, this is a dimethylaminopropyl group. The nature and size of this substituent can modulate the compound's affinity and efficacy at the opioid receptor. plos.org For example, N-phenethyl substitution in some morphine derivatives has been shown to increase mu-opioid receptor affinity. plos.org While specific SAR studies focused solely on nexeridine are not widely available in the public literature, the established knowledge for its structural class provides a strong framework for understanding its activity. 182.160.97ukzn.ac.za

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. googleapis.com For opioid analgesics, QSAR models are developed to predict the analgesic potency of new compounds based on their molecular descriptors. nih.gov

A non-linear QSAR study on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists utilized a neural network method to correlate molecular descriptors with analgesic activities. nih.gov This approach established a predictive model that was validated with an external set of compounds, demonstrating the utility of QSAR in this chemical class. nih.gov While a specific QSAR model incorporating nexeridine hydrochloride was not found in the searched literature, the methodologies applied to its analogues are directly relevant.

A hypothetical QSAR study on nexeridine and its analogues would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with their experimentally determined binding affinities for the mu-opioid receptor. The resulting model could be used to predict the activity of newly designed analogues.

Table 1: Illustrative Molecular Descriptors for QSAR of 4-Phenylpiperidine Opioids

DescriptorDescriptionPotential Influence on Activity
LogP Octanol-water partition coefficient, a measure of lipophilicity.Affects the ability of the molecule to cross the blood-brain barrier and reach the central nervous system. mdpi.com
Topological Polar Surface Area (TPSA) A measure of the polar surface area of a molecule.Influences membrane permeability and interaction with polar residues in the receptor binding site.
Molecular Weight (MW) The mass of the molecule.Can affect diffusion and overall fit within the binding pocket.
Number of Rotatable Bonds A measure of molecular flexibility.Increased flexibility can allow for a better induced fit to the receptor, but can also be entropically unfavorable. mdpi.com
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donor and acceptor groups.Important for specific interactions with amino acid residues in the receptor binding site. umaryland.edu

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would aim to predict its binding mode within the active site of the mu-opioid receptor. cuny.edu

Studies on related 4-phenylpiperidine derivatives have shown that the protonated nitrogen of the piperidine ring forms a crucial ionic interaction with a conserved aspartic acid residue (Asp147 in the human mu-opioid receptor) in the binding pocket. researchgate.net The phenyl group typically occupies a hydrophobic pocket, engaging in aromatic interactions with surrounding amino acid residues. researchgate.net

While specific docking studies for this compound are not detailed in the available literature, a typical workflow would involve:

Obtaining the 3D crystal structure of the mu-opioid receptor.

Generating a 3D conformer of the nexeridine molecule.

Using a docking program to place the nexeridine molecule into the receptor's binding site in various orientations and conformations.

Scoring the resulting poses to identify the most likely binding mode based on the predicted binding energy. nrfhh.com

The analysis of the docked complex would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between nexeridine and the amino acid residues of the receptor, providing insights into the structural basis of its analgesic activity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of the nexeridine-mu-opioid receptor complex could reveal how the ligand and receptor move and adapt to each other, offering a more realistic picture of the binding event than static docking. mdpi.com These simulations can help to understand the stability of the binding complex and the role of water molecules in mediating interactions. nih.gov

Conformational analysis, which can be a part of MD simulations, focuses on the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. For a flexible molecule like nexeridine, understanding its preferred conformations in solution and within the receptor's binding site is key to understanding its activity. The piperidine ring in nexeridine is expected to adopt a chair conformation. The orientation of the phenyl and acetate (B1210297) substituents (axial or equatorial) will have a significant impact on the molecule's shape and its ability to fit into the binding pocket.

De Novo Design and Virtual Screening Methodologies

De novo design and virtual screening are computational techniques used to discover new drug candidates. nih.gov De novo design algorithms build new molecules from scratch, piece by piece, within the constraints of a receptor's binding site. patentbuddy.com Virtual screening, on the other hand, involves computationally testing large libraries of existing compounds to see which ones are most likely to bind to a target receptor. nih.gov

While there is no specific mention in the searched literature of these techniques being applied to generate nexeridine analogues, they represent a rational approach to discovering new opioids. For instance, a virtual screening campaign could be launched to search for compounds with similar structural features to nexeridine but with potentially improved properties. A de novo design approach could be used to generate novel scaffolds that mimic the key interactions of nexeridine with the mu-opioid receptor but have a different chemical backbone, potentially leading to compounds with fewer side effects. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target. umaryland.edu For the 4-phenylpiperidine class of opioids, a pharmacophore model would typically include:

A cationic amine feature, corresponding to the protonated piperidine nitrogen.

A hydrophobic aromatic feature, representing the 4-phenyl group.

A hydrogen bond acceptor feature, from the ester group.

A pharmacophore model can be generated based on a set of known active molecules, even without a known receptor structure (ligand-based design). umaryland.edu This model can then be used as a 3D query to screen databases for new compounds that match the pharmacophore, or to guide the modification of existing compounds to better fit the model. uno.edu

Table 2: Hypothetical Pharmacophore Features for this compound

FeatureCorresponding Structural Moiety in NexeridineImportance for Binding
Cationic Amine Protonated piperidine nitrogenForms a key ionic interaction with an aspartate residue in the opioid receptor. researchgate.net
Aromatic Ring 4-phenyl groupEngages in hydrophobic and aromatic stacking interactions within a pocket of the receptor. researchgate.net
Hydrogen Bond Acceptor Acetate ester groupCan form hydrogen bonds with amino acid residues in the binding site.
Hydrophobic Group Cyclohexyl ringContributes to overall hydrophobic interactions and van der Waals forces.

Artificial Intelligence and Machine Learning Applications in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. plos.org These technologies can be applied to various aspects of molecular design, from predicting molecular properties to generating novel chemical structures. plos.org

For a compound like nexeridine, AI and ML models could be trained on large datasets of opioid molecules and their activities to:

Predict the binding affinity of new analogues with higher accuracy than traditional QSAR models.

Generate novel molecular structures with a high probability of being active at the mu-opioid receptor.

Optimize multiple properties simultaneously, such as potency and reduced side effects.

Deep learning models, a subset of ML, have shown promise in generating novel molecular structures and predicting their properties. nih.gov While specific applications of AI to the design of nexeridine analogues are not documented in the provided search results, this is a rapidly advancing field with the potential to revolutionize the design of new analgesics. plos.org

Preclinical Disposition and Pharmacokinetic Research of Nexeridine Hydrochloride Non Human Animal Models and in Vitro Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Non-Human)

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes, Non-Human Species)

No data are publicly available regarding the in vitro metabolic stability of Nexeridine (B1624246) hydrochloride in non-human liver microsomes or hepatocytes. Consequently, information on its metabolic pathways and the identification of its metabolites in these systems could not be obtained.

In Vitro Permeability Assessment (e.g., Caco-2, MDCK Cell Models)

There are no publicly available studies detailing the in vitro permeability of Nexeridine hydrochloride using cell-based models such as Caco-2 or MDCK cells.

Plasma Protein Binding Characteristics (Non-Human Species)

Information regarding the extent to which this compound binds to plasma proteins in any non-human species is not available in the public literature.

Cytochrome P450 (CYP) Inhibition and Induction Studies (In Vitro, Non-Human)

No in vitro studies have been published that characterize the potential of this compound to inhibit or induce cytochrome P450 enzymes in non-human systems.

In Vivo Pharmacokinetic Analysis (Animal Models)

Pharmacokinetic Parameter Determination (e.g., AUC, Half-life, Clearance, Volume of Distribution in Non-Human Species)

There are no published in vivo studies that report the pharmacokinetic parameters of this compound—such as Area Under the Curve (AUC), half-life (t½), clearance (CL), or volume of distribution (Vd)—in any animal models.

A table of compounds mentioned in this article would typically be provided here; however, as no specific data for this compound or related compounds could be found, such a table cannot be generated.

Species-Specific Metabolic Pathways and Metabolite Profiling

Information regarding the species-specific metabolic pathways of this compound is not available in the public domain. Preclinical metabolism studies are fundamental to understanding how a drug is processed in different animal models, such as rats, dogs, and monkeys. These studies typically identify the major metabolites and the enzymatic pathways responsible for their formation, which can vary significantly between species. Such data is essential for interpreting toxicology findings and for predicting human metabolism. However, no studies detailing the in vitro or in vivo metabolism of this compound, including metabolite profiling, have been identified.

Tissue Distribution and Accumulation Studies (Non-Human)

There is no available data from tissue distribution and accumulation studies for this compound in non-human subjects. These studies are performed to understand how a drug distributes into and accumulates in various tissues and organs. This information is crucial for identifying potential target organs for toxicity and for understanding the relationship between plasma concentrations and tissue concentrations. Without such studies, the disposition of this compound throughout the body remains unknown.

Excretion Pathways (Non-Human)

Details on the excretion pathways of this compound in non-human models are not documented in publicly accessible sources. Excretion studies determine the primary routes by which a drug and its metabolites are eliminated from the body, typically through urine and feces. This information is vital for understanding the drug's clearance and its potential for accumulation. The absence of this data for this compound means its routes and rate of elimination have not been publicly characterized.

Role of Animal Models in Predicting Preclinical Disposition and Their Limitations

While the specific application of animal models to predict the preclinical disposition of this compound cannot be discussed due to the lack of data, the general role and limitations of such models are well-established in pharmaceutical research. Animal models are indispensable tools in preclinical development to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. They provide initial insights into the pharmacokinetic profile of a drug before it is administered to humans.

However, there are inherent limitations to the predictive value of animal models. Interspecies differences in drug-metabolizing enzymes, transporters, and physiological parameters can lead to significant variations in pharmacokinetic profiles between animals and humans. These differences can affect the rate of metabolism, the types of metabolites formed, and the primary routes of elimination, potentially leading to inaccurate predictions of human pharmacokinetics and toxicity. Therefore, data from multiple species are often used, in conjunction with in vitro human systems, to improve the accuracy of these predictions. Without any preclinical data for this compound, it is impossible to assess how animal models might have informed its development or what their specific limitations might have been.

Rational Drug Discovery and Lead Optimization Strategies for Nexeridine Hydrochloride Analogs

High-Throughput Screening (HTS) and Hit Identification Methodologies

The journey to discover improved nexeridine (B1624246) analogs would commence with high-throughput screening (HTS) of large chemical libraries to identify initial "hits" that interact with the target, primarily the mu-opioid receptor (MOR). nih.gov HTS allows for the rapid assessment of thousands of compounds, utilizing automated biochemical or cell-based assays. oncodesign-services.com

Methodologies for Hit Identification:

Biochemical Assays: These assays directly measure the binding of a compound to the target receptor. A common method is the radioligand binding assay, where a radiolabeled ligand known to bind to the MOR is displaced by test compounds. The amount of displacement indicates the test compound's affinity for the receptor.

Cell-Based Functional Assays: These assays measure the functional response of a cell upon receptor activation. For MOR agonists like nexeridine analogs, this could involve measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium levels. plos.org Fluorescence-based assays using membrane potential-sensitive dyes can also be employed to detect the activation of G protein-gated inwardly rectifying K+ (GIRK) channels, a downstream effect of MOR activation. nih.gov

Virtual Screening (VS): Computational methods can be used to screen virtual libraries of compounds to predict their binding affinity and mode to the MOR. nih.govresearchgate.net This approach, often used in conjunction with experimental screening, can prioritize compounds for testing and identify novel chemical scaffolds. upenn.edu

The output of these screening campaigns is a set of "hit" compounds that demonstrate activity at the MOR. These hits are then subjected to further confirmation and characterization to eliminate false positives and prioritize them for the next stage.

Table 1: Representative High-Throughput Screening Data for Nexeridine Analogs

Compound ID Radioligand Binding (Ki, nM) Functional Assay (EC50, nM) Hit Confirmation
NX-A001 50 120 Confirmed
NX-A002 >1000 >1000 Not Confirmed
NX-A003 25 80 Confirmed
NX-A004 150 300 Confirmed

This table presents hypothetical data illustrating the initial screening process. Ki represents the binding affinity, and EC50 represents the concentration for 50% of maximal functional response.

Hit-to-Lead and Lead Series Prioritization

Once a set of confirmed hits is identified, the hit-to-lead (H2L) process begins. The primary goal of this phase is to transform promising hits into "lead" compounds with more drug-like properties. oncodesign-services.com This involves synthesizing and testing a small number of analogs of the initial hits to establish a preliminary structure-activity relationship (SAR). acs.org

Key activities in the hit-to-lead phase include:

Hit Validation and Clustering: Hits are re-tested to confirm their activity and are grouped into chemical series based on their core structures.

Initial SAR Exploration: Medicinal chemists design and synthesize a limited set of analogs for each hit series to understand how small structural changes affect potency and selectivity.

Early ADME Assessment: Preliminary absorption, distribution, metabolism, and excretion (ADME) properties are evaluated to identify potential liabilities early in the process. This can include assays for metabolic stability in liver microsomes and cell permeability.

Lead Series Prioritization: Based on a multi-parameter analysis of potency, selectivity, preliminary ADME properties, and synthetic tractability, the most promising lead series are selected for further optimization. oncodesign-services.com

Optimization of Potency and Target Selectivity

With a prioritized lead series in hand, the lead optimization phase focuses on iteratively refining the chemical structure to enhance potency at the MOR and improve selectivity over other opioid receptors (delta and kappa) and non-opioid targets. nih.govmdpi.com

Strategies for Optimization:

Structure-Activity Relationship (SAR) Studies: Extensive synthesis and testing of analogs are conducted to build a detailed understanding of the SAR. This involves modifying various parts of the molecule to identify key structural features that contribute to high affinity and efficacy. For a nexeridine analog, this could involve modifications to the phenylcyclohexyl ring, the acetate (B1210297) group, and the dimethylamino-propan-2-yl side chain.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the MOR is available, computational docking and modeling can be used to visualize how ligands bind to the receptor. escholarship.org This information guides the design of new analogs with improved interactions with the binding pocket, leading to enhanced potency. mdpi.com

Selectivity Profiling: Analogs are tested for their binding affinity and functional activity at other opioid receptors (delta and kappa) to ensure selectivity for the MOR. High selectivity is crucial to minimize off-target side effects. elifesciences.org For instance, activation of the kappa-opioid receptor can lead to dysphoria. nih.gov

Table 2: Example of Potency and Selectivity Optimization for a Nexeridine Analog Series

Compound ID MOR Ki (nM) DOR Ki (nM) KOR Ki (nM) MOR Selectivity (DOR/MOR) MOR Selectivity (KOR/MOR)
Lead-1 15 300 500 20 33
Analog-1A 5 250 400 50 80
Analog-1B 2 400 800 200 400

This table demonstrates how iterative modifications can improve potency (lower Ki at MOR) and selectivity (higher ratios of DOR/MOR and KOR/MOR Ki values).

Strategies for Improving Drug-Like Properties in Preclinical Development

In parallel with optimizing potency and selectivity, significant effort is dedicated to improving the "drug-like" properties of the lead compounds. nih.govnih.gov This ensures that the final candidate has a suitable pharmacokinetic profile for in vivo efficacy and safety. tandfonline.com

Key areas of focus include:

Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to assess their metabolic stability. Structures that are rapidly metabolized are modified to block metabolic "hot spots."

Solubility: Aqueous solubility is a critical factor for absorption. Modifications can be made to the chemical structure to enhance solubility without compromising potency.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is assessed using cell-based assays (e.g., Caco-2 permeability assay).

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to the target site. This is measured through equilibrium dialysis or other methods.

Cardiovascular Safety: Early assessment of potential cardiovascular liabilities, such as inhibition of the hERG potassium channel, is crucial to avoid late-stage failures.

The goal is to achieve a balanced profile where potency, selectivity, and drug-like properties are all optimized. openaccessjournals.com

Preclinical Candidate Selection Based on Integrated Research Findings

The culmination of the lead optimization phase is the selection of a preclinical candidate for further development. tandfonline.com This decision is based on a comprehensive evaluation of all the data generated throughout the discovery process. fda.govfrontiersin.org

The ideal preclinical candidate will exhibit:

High potency and efficacy at the mu-opioid receptor.

High selectivity over other opioid and non-opioid receptors.

Favorable ADME properties, including good metabolic stability, oral bioavailability (if intended for oral administration), and appropriate brain penetration for a centrally acting analgesic.

A clean safety profile in early in vitro safety assays.

Demonstrated efficacy in animal models of pain.

A well-understood structure-activity relationship.

A viable synthetic route for large-scale production.

The selection is a collaborative effort involving medicinal chemists, biologists, pharmacologists, and other drug development scientists.

Application of Medicinal Chemistry Principles in Lead Optimization

The entire process of lead optimization is guided by fundamental principles of medicinal chemistry. mdpi.comopenaccessjournals.comnih.govsdu.dk

These principles include:

Structure-Activity Relationships (SAR): As described earlier, understanding how structural modifications impact biological activity is the cornerstone of lead optimization.

Pharmacophore Identification: Identifying the essential structural features (the pharmacophore) responsible for the desired pharmacological activity allows for the design of novel scaffolds that retain this activity.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres) can be used to fine-tune properties like potency, selectivity, and metabolism.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of a molecule is crucial for its interaction with the receptor.

Prodrug Strategies: In cases where a compound has poor drug-like properties, it can be chemically modified into a prodrug, which is an inactive form that is converted to the active drug in the body.

By applying these principles, medicinal chemists can rationally design and synthesize new analogs with a higher probability of success, ultimately leading to the identification of a safe and effective preclinical candidate.

Table 3: Compound Names Mentioned in the Article

Compound Name
Nexeridine hydrochloride
Pethidine

Analytical Methodologies for Nexeridine Hydrochloride Research

Chromatographic Techniques for Quantification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and purity assessment of Nexeridine (B1624246) hydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly employed, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation.

A typical HPLC method for the analysis of a compound similar to Nexeridine hydrochloride would involve a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that must be controlled to ensure consistent ionization and retention of the analyte. Isocratic elution, where the mobile phase composition remains constant, is often suitable for routine purity checks and quantification. However, gradient elution, with a programmed change in the mobile phase composition, may be necessary for separating this compound from a complex mixture of impurities or metabolites.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be utilized to acquire the full UV spectrum of the eluting peaks. The method would be validated for linearity, precision, accuracy, and robustness to ensure its suitability for its intended purpose. While specific methods for this compound are not widely published, a hypothetical HPLC method is detailed in the table below, based on common practices for similar opioid compounds.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30 °C

| Run Time | 10 minutes |

This method would be capable of separating this compound from its potential degradation products and synthesis-related impurities, allowing for accurate quantification and purity assessment.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structural elucidation of this compound is accomplished through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. 13C NMR spectroscopy provides information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's structure.

Mass Spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. When coupled with a chromatographic separation technique like HPLC or Gas Chromatography (GC), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum is unique to the molecule and can be used as a fingerprint for its identification.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Data
1H NMR Signals corresponding to aromatic, aliphatic, and N-methyl protons.
13C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (ESI+) [M+H]+ ion corresponding to the molecular weight of the free base.

| High-Resolution MS | Accurate mass measurement confirming the elemental composition. |

Together, NMR and MS provide an unambiguous confirmation of the chemical structure of this compound.

Bioanalytical Method Validation for Preclinical Sample Analysis

Before a new analytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to demonstrate its reliability. nih.govnih.gov Bioanalytical method validation ensures that the method is suitable for its intended purpose, which in this context is the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates. nih.govcriver.com

The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. criver.com

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov This includes both intra-day (repeatability) and inter-day (intermediate precision) assessments.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the calibration curve should cover the expected concentrations in the study samples. criver.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte. criver.com

The validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). nih.gov A validated bioanalytical method provides confidence in the data generated from preclinical pharmacokinetic and toxicokinetic studies. nih.gov

Table 3: Key Parameters for Bioanalytical Method Validation

Parameter Acceptance Criteria (Typical)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
LLOQ Signal should be at least 5 times the blank response
Selectivity No significant interfering peaks at the retention time of the analyte

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Microfluidic and Miniaturized Assay Development for High-Throughput Research

The development of microfluidic and miniaturized assays represents a significant advancement in analytical chemistry, offering the potential for high-throughput screening and analysis of compounds like this compound. researchgate.net These "lab-on-a-chip" technologies integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small device. researchgate.net

The application of microfluidics in opioid analysis is an emerging area. nih.govresearchgate.net For this compound research, microfluidic devices could be developed for rapid quantification in biological samples, enzymatic assays to study its metabolism, or cell-based assays to investigate its pharmacological activity. The advantages of these miniaturized systems include significantly reduced sample and reagent consumption, faster analysis times, and the potential for automation and parallel processing. eurekalert.org

While specific microfluidic assays for this compound have not been reported, the technology has been successfully applied to the analysis of other opioids, such as fentanyl. researchgate.neteurekalert.org These existing platforms could potentially be adapted for this compound. For instance, a microfluidic device coupled with mass spectrometry could enable the rapid and sensitive detection of the compound in a high-throughput format, which would be highly beneficial in preclinical drug discovery and development. eurekalert.org

Q & A

Q. What analytical techniques are recommended for assessing the purity of Nexeridine hydrochloride in preclinical research?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying purity. Use a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer, 40:60 v/v), and flow rate of 1.0 mL/min. Compare retention times and peak areas of test samples against certified reference standards . For impurity profiling, combine HPLC with mass spectrometry (LC-MS) to identify degradation products or synthetic byproducts .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of key functional groups, such as the cyclohexanol and allyl moieties. Mass spectrometry (MS) should confirm the molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., 349.87 g/mol). Cross-validate results with infrared (IR) spectroscopy to detect characteristic absorption bands (e.g., O-H stretch at 3200–3600 cm⁻¹) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation. During handling, use fume hoods with local exhaust ventilation and wear nitrile gloves/lab coats to avoid dermal exposure. Avoid contact with strong oxidizing agents (e.g., peroxides) and moisture to prevent hydrolysis .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the opioid antagonistic efficacy of this compound in vivo?

Methodological Answer: Use rodent models (e.g., tail-flick or hot-plate tests) to assess analgesic reversal. Include control groups receiving saline and reference antagonists (e.g., naloxone). Administer Nexeridine at varying doses (e.g., 0.1–10 mg/kg, i.v.) to establish dose-response curves. Measure respiratory depression and locomotor activity to differentiate efficacy from off-target effects . For translational relevance, validate findings in non-human primates using conditioned place aversion paradigms .

Q. How should contradictory data regarding the metabolic stability of this compound be addressed in pharmacokinetic studies?

Methodological Answer: Replicate studies using standardized protocols across multiple laboratories. Employ liver microsomes from different species (e.g., human, rat) to assess interspecies variability in cytochrome P450 metabolism. Use stable isotope-labeled analogs as internal controls in LC-MS/MS assays to improve quantification accuracy. If discrepancies persist, investigate pH-dependent solubility or protein-binding interactions using equilibrium dialysis .

Q. Which computational approaches are validated for predicting the receptor-binding affinity of this compound?

Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) against µ-opioid receptor crystal structures (PDB ID: 4DKL) to identify key binding residues (e.g., Asp147, Tyr148). Validate predictions with molecular dynamics (MD) simulations (100 ns) to assess binding stability. Compare results with experimental affinity data (e.g., IC₅₀ from competitive binding assays) to refine force field parameters .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Methodological Answer: Replace traditional allylation steps with catalytic asymmetric methods (e.g., Pd-catalyzed allylic amination) to enhance stereochemical purity. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane:methanol) for better separation. For scale-up, transition from batch to flow chemistry to improve heat transfer and reduce side reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.